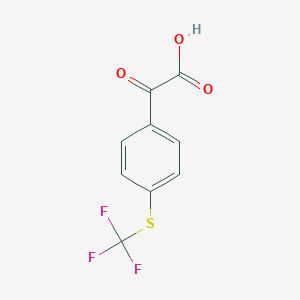
3,3,4,4-tetrafluoropentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluoropentan-1-ol is an organic compound characterized by the presence of four fluorine atoms attached to a pentanol backbone. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropentan-1-ol typically involves the fluorination of pentanol derivatives. One common method includes the reaction of pentanol with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using advanced equipment to handle the reactive fluorinating agents safely. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluoropentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mécanisme D'action
The mechanism by which 3,3,4,4-tetrafluoropentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetrafluorobutan-1-ol: A similar compound with one less carbon atom in the backbone.
3,3,4,4-Tetrafluorohexan-1-ol: A similar compound with one more carbon atom in the backbone.
Uniqueness
3,3,4,4-Tetrafluoropentan-1-ol is unique due to its specific fluorination pattern and the balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
2228643-10-3 |
|---|---|
Formule moléculaire |
C5H8F4O |
Poids moléculaire |
160.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



